molecular formula C17H22N4O4S B2840117 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797341-95-7

2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Katalognummer B2840117
CAS-Nummer: 1797341-95-7
Molekulargewicht: 378.45
InChI-Schlüssel: MXIMEXWCCMVOFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a piperidine ring through an acetyl group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The compound also contains a sulfonyl group attached to the piperidine ring and a methylacetamide group .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has shown that these compounds exhibit moderate to significant antibacterial potential. For instance, one study synthesized a range of acetamide derivatives to evaluate their antibacterial activity. Compound 8g, bearing a 2-methylphenyl group, was found to be the most active growth inhibitor against various bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10.31±1.00 to 11.77±5.00 μM, indicating moderate inhibition but higher activity against Gram-negative bacteria (Iqbal et al., 2017).

ACAT-1 Inhibition for Treatment of Diseases

Another application is found in the inhibition of acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), where compounds like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride have been identified as potent inhibitors. This specificity towards human ACAT-1 over ACAT-2 suggests potential usefulness in treating diseases involving ACAT-1 overexpression, given the therapeutic results of ACAT inhibitors in past clinical trials (Shibuya et al., 2018).

Antimicrobial and Antiparasitic Activities

Moreover, novel synthesis methods for acetamide derivatives have been explored, focusing on their antimicrobial and antiparasitic activities. For example, imidazole derivatives synthesized from acetamides showed significant bioactivity against unicellular parasites like Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, demonstrating the potential for these compounds as therapeutic agents against infections caused by these pathogens. Such studies underscore the importance of structural modifications in enhancing the antimicrobial and antiparasitic efficacy of acetamide derivatives (Hernández-Núñez et al., 2009).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties has been investigated, with several compounds showing substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). This highlights the potential therapeutic applications of these compounds in managing diseases related to enzyme dysregulation. The in vitro enzyme inhibition data, complemented by in silico molecular docking results, provide insights into the structural basis for the observed biological activities and guide the development of more effective enzyme inhibitors (Abbasi et al., 2019).

Wirkmechanismus

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .

Mode of Action

Imidazole-containing compounds are known to interact with their targets in various ways, often involving the formation of hydrogen bonds and ionic interactions due to the presence of nitrogen atoms in the imidazole ring . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their diverse target interactions . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and many others .

Pharmacokinetics

Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely depending on their specific structures and the presence of various functional groups .

Result of Action

The diverse target interactions of imidazole-containing compounds can lead to a wide range of effects at the molecular and cellular levels . These can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets . .

Eigenschaften

IUPAC Name

2-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-18-16(22)11-26(24,25)13-6-8-20(9-7-13)17(23)10-21-12-19-14-4-2-3-5-15(14)21/h2-5,12-13H,6-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIMEXWCCMVOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.